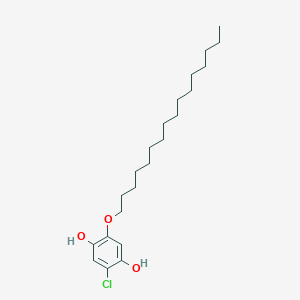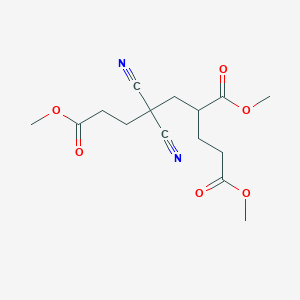![molecular formula C16H13BrN4O2S B14268344 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid CAS No. 130689-28-0](/img/structure/B14268344.png)
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative through a diazenyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid typically involves a multi-step process. One common method includes:
Diazo Coupling Reaction: This involves the reaction of 5-bromo-1,3-benzothiazole-2-amine with nitrous acid to form the corresponding diazonium salt.
Coupling with Dimethylaminobenzoic Acid: The diazonium salt is then coupled with 5-(dimethylamino)benzoic acid under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a dye due to its azo linkage.
Mécanisme D'action
The mechanism of action of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid largely depends on its application:
Anti-tubercular Activity: It targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its anti-tubercular effects.
Dye Properties: The azo linkage allows for strong absorption in the visible region, making it useful as a dye.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(5-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(5-Methyl-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
Uniqueness
- Bromine Substitution : The presence of a bromine atom in 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid can lead to unique reactivity patterns compared to its chloro and methyl analogs.
- Azo Linkage : The azo linkage provides distinct electronic properties, making it suitable for specific applications in dyes and organic electronics.
Propriétés
Numéro CAS |
130689-28-0 |
|---|---|
Formule moléculaire |
C16H13BrN4O2S |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
2-[(5-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H13BrN4O2S/c1-21(2)10-4-5-12(11(8-10)15(22)23)19-20-16-18-13-7-9(17)3-6-14(13)24-16/h3-8H,1-2H3,(H,22,23) |
Clé InChI |
BRONXCTZNQPCMT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=CC(=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
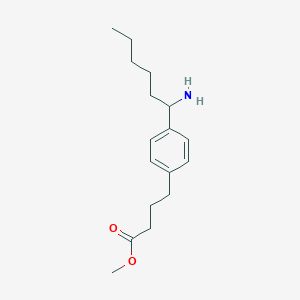
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
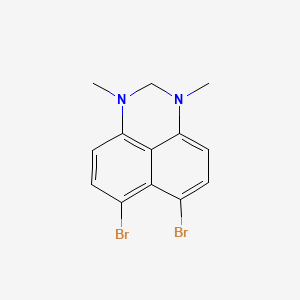


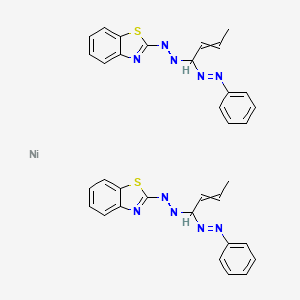
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
